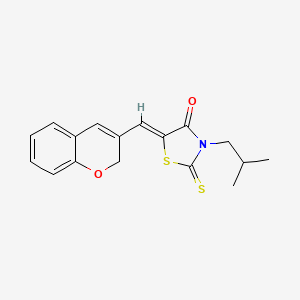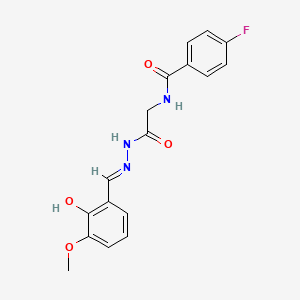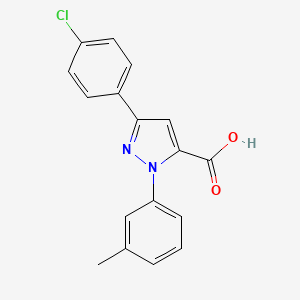
5-(2H-Chromen-3-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2H-クロメン-3-イルメチレン)-3-イソブチル-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する複雑な有機化合物です。この化合物は、チアゾリジンオン環に結合したクロメニルメチレン基の存在と、イソブチル基でさらに置換されていることを特徴としています。この化合物のユニークな構造は、さまざまな科学研究や応用の対象として興味深いものです。
準備方法
合成経路と反応条件
5-(2H-クロメン-3-イルメチレン)-3-イソブチル-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、適切な触媒の存在下で、2H-クロメン-3-カルバルデヒドと3-イソブチル-2-チオキソ-1,3-チアゾリジン-4-オンを縮合させることから行われます。反応は通常、エタノールまたはメタノールなどの溶媒中で還流条件下で行われます。反応混合物を冷却し、ろ過によって生成物を単離し、再結晶によって精製します .
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、収率と純度を高めるために、温度、圧力、触媒濃度などの反応条件を最適化することが含まれます。連続フローリアクターと自動合成システムを導入して、効率と再現性を高めることができます。
化学反応の分析
反応の種類
5-(2H-クロメン-3-イルメチレン)-3-イソブチル-2-チオキソ-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: この化合物の還元は、使用する還元剤に応じて、チオエーテルまたはチオールの形成につながる可能性があります。
置換: この化合物は、求核置換反応に関与することができ、チオキソ基はアミンやアルコールなどの他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸、酢酸を溶媒とする。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、エタノールを溶媒とする。
置換: アミン、アルコール、アセトンを溶媒とする。
形成される主要な生成物
酸化: スルホキシド、スルホン。
還元: チオエーテル、チオール。
置換: アミノ誘導体、アルコキシ誘導体。
科学的研究の応用
化学: この化合物は、より複雑な分子や複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌剤および抗真菌剤として潜在的な可能性を示しており、新規医薬品の開発候補となっています.
医学: 研究では、その生物活性特性により、がんや糖尿病などの病気の治療における可能性が示されています。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用することができます。
作用機序
5-(2H-クロメン-3-イルメチレン)-3-イソブチル-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。この化合物は、特定の酵素の活性を阻害し、細胞膜の完全性を破壊し、DNA複製を妨げる可能性があります。これらの作用は、その抗菌作用および抗がん作用に寄与します。正確な分子標的と経路は現在も調査中ですが、研究では、この化合物は細胞シグナル伝達やアポトーシスに関与するタンパク質と相互作用する可能性があることを示唆しています .
類似の化合物との比較
類似の化合物
- 5-(2H-クロメン-3-イルメチレン)-3-メチル-2-チオキソ-1,3-チアゾリジン-4-オン
- 5-(2H-クロメン-3-イルメチレン)-3-(4-メトキシベンジル)-2-チオキソ-1,3-チアゾリジン-4-オン
- 5-(2H-クロメン-3-イルメチレン)-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル)酢酸
独自性
5-(2H-クロメン-3-イルメチレン)-3-イソブチル-2-チオキソ-1,3-チアゾリジン-4-オンは、イソブチル基の存在により独特です。この基は、その化学反応性と生物活性を影響を与える可能性があります。この構造的な変異は、類似の化合物と比較して、溶解度、安定性、生物学的標的との相互作用の違いにつながる可能性があります。
類似化合物との比較
Similar Compounds
- 5-(2H-Chromen-3-ylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(2H-Chromen-3-ylmethylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Uniqueness
5-(2H-Chromen-3-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
特性
CAS番号 |
618074-98-9 |
|---|---|
分子式 |
C17H17NO2S2 |
分子量 |
331.5 g/mol |
IUPAC名 |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17NO2S2/c1-11(2)9-18-16(19)15(22-17(18)21)8-12-7-13-5-3-4-6-14(13)20-10-12/h3-8,11H,9-10H2,1-2H3/b15-8- |
InChIキー |
IONMPUVVYKVWBV-NVNXTCNLSA-N |
異性体SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
正規SMILES |
CC(C)CN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017904.png)

![6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B12017918.png)


![N-(4-bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017944.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017949.png)



![N-isopropyl-N-phenyl-2-[4-((E)-{[5-thioxo-3-(trifluoromethyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B12017963.png)

![(5E)-2-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12017977.png)
![10-[({4-(2,3-dimethylphenyl)-5-[4-(4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine](/img/structure/B12017980.png)
